molecular formula C7H9NS B1600093 N-Methylene-2-Thiopheneethanamine CAS No. 111954-31-5

N-Methylene-2-Thiopheneethanamine

Cat. No.: B1600093
CAS No.: 111954-31-5
M. Wt: 139.22 g/mol
InChI Key: LNZVDLUCJVLNLA-UHFFFAOYSA-N
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Description

N-Methylene-2-Thiopheneethanamine is an organic compound with the molecular formula C7H9NS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

The synthesis of N-Methylene-2-Thiopheneethanamine can be achieved through several routes. One common method involves the reaction of 2-thiophenemethanamine with formaldehyde under acidic conditions. This reaction typically proceeds at room temperature and yields the desired product after purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N-Methylene-2-Thiopheneethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include sulfoxides and sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of thiol derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the methylene group is replaced by other functional groups.

Scientific Research Applications

N-Methylene-2-Thiopheneethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methylene-2-Thiopheneethanamine involves its interaction with various molecular targets. It is believed to exert its effects by modulating the activity of specific enzymes and receptors in the body. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, thereby affecting neuronal signaling pathways .

Comparison with Similar Compounds

N-Methylene-2-Thiopheneethanamine can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of the thiophene ring and the methylene group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-thiophen-2-ylethyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c1-8-5-4-7-3-2-6-9-7/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZVDLUCJVLNLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=NCCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456064
Record name N-[2-(Thiophen-2-yl)ethyl]methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111954-31-5
Record name N-[2-(Thiophen-2-yl)ethyl]methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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